Cas no 61724-04-7 (Neutral Dark Brown Brl)

Neutral Dark Brown Brl structure
Neutral Dark Brown Brl structure
Product Name:Neutral Dark Brown Brl
CAS-nummer:61724-04-7
MF:C44H40P2
MW:630.735933303833
CID:90114
PubChem ID:4366894
Update Time:2025-04-18

Neutral Dark Brown Brl Chemische en fysische eigenschappen

Naam en identificatie

    • Neutral Dark Brown Brl
    • Acid Brown 21
    • Acid Brown BRL
    • Polfalan Brown TLN
    • Acid Brown 21
    • 139139-93-8
    • (S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL
    • PHOSPHINE,[(1R)-5,5',6,6',7,7',8,8'-OCTAHYDRO[1,1'-BINAPHTHALENE]-2,2'-DIYL]BIS[DIPHENYL-
    • (R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL
    • 61724-04-7
    • FT-0728384
    • ETHYL3-CYANOPYRIDINE-2-CARBOXYLATE
    • (R)-H8-BINAP
    • E75998
    • Phosphine, [(1R)-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diyl]bis[diphenyl-
    • (R)-H8-BINAP, >=94%
    • J-007240
    • 2,2'-bis-(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • (S)-H8-BINAP, technical grade
    • (r)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • Phosphine, 1,1'-[(1S)-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl-
    • (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (S)-(-)-H8-BINAP
    • ANSOKCGDSQQISA-UHFFFAOYSA-N
    • CS-0086808
    • H8-BINAP
    • SCHEMBL665033
    • 139139-86-9
    • (R)-(+)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (R)-H8-BINAP
    • (S)-H8-BINAP
    • AKOS015917585
    • D94504
    • J-007241
    • [1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
    • Inchi: 1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2
    • InChI-sleutel: ANSOKCGDSQQISA-UHFFFAOYSA-N
    • LACHT: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC2CCCCC=2C=1C1=C(C=CC2CCCCC1=2)P(C1C=CC=CC=1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 349.10977
  • Monoisotopische massa: 630.261
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 7
  • Complexiteit: 797
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0A^2
  • XLogP3: 11.7

Experimentele eigenschappen

  • Kookpunt: 745.626 °C at 760 mmHg
  • Vlampunt: 433.022 °C
  • PSA: 112.73
  • LogboekP: 8.62760
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd